1-Cyclohexyl-1,3-propanediol
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Overview
Description
1-Cyclohexyl-1,3-propanediol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring and a propane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,3-propanediol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexanone in the presence of a catalyst, followed by the reaction with formaldehyde and subsequent reduction . Another method includes the hydration of acrolein in the presence of an acidic cation exchanger resin, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. This method utilizes specific strains of bacteria, such as Klebsiella pneumoniae, to convert glycerol into 1,3-propanediol, which can then be cyclized to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylpropanol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylpropanone or cyclohexylpropanoic acid.
Reduction: Cyclohexylpropanol.
Substitution: Cyclohexylpropyl halides or amines.
Scientific Research Applications
1-Cyclohexyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of polyesters, polyurethanes, and other polymers due to its diol functionality
Mechanism of Action
The mechanism of action of 1-cyclohexyl-1,3-propanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to changes in the activity of these proteins, affecting various biochemical processes .
Comparison with Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the cyclohexyl group.
Cyclohexanol: Contains a single hydroxyl group attached to a cyclohexane ring.
Cyclohexylmethanol: Similar structure but with a hydroxyl group attached to a methylene bridge instead of a propane chain
Uniqueness: 1-Cyclohexyl-1,3-propanediol is unique due to the presence of both a cyclohexyl ring and a propane chain with two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-cyclohexylpropane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI Key |
ZBJDOGKUWVTDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCO)O |
Origin of Product |
United States |
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